3,4-dichloro-2-formylphenylboronic acid pinacol ester chemical structure and properties
3,4-dichloro-2-formylphenylboronic acid pinacol ester chemical structure and properties
Title: A Comprehensive Technical Guide on 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: Structure, Properties, and Synthetic Applications
Executive Summary
As a Senior Application Scientist specializing in synthetic methodology and library design, I frequently leverage bifunctional building blocks to accelerate the construction of complex polycyclic scaffolds. Among these, 3,4-dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) stands out as a highly versatile reagent[1],[2]. This molecule uniquely combines a robust boronate ester for palladium-catalyzed cross-coupling with an ortho-formyl group primed for downstream condensation, reductive amination, or Pschorr-type cyclizations[3].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity paradigms, and field-proven experimental protocols. By understanding the causality behind its structural design—specifically the steric and electronic influences of the 3,4-dichloro substitution—drug development professionals can deploy this building block to synthesize novel APIs, agrochemicals, and complex heterocyclic libraries,[4].
Molecular Architecture & Physicochemical Profiling
The utility of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is derived directly from its tripartite structural design:
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The Pinacol Ester (Bpin): Chosen over the free boronic acid, the bulky tetramethyl groups of the pinacol ester shield the empty p-orbital of the boron atom. This significantly reduces the rate of protodeboronation—a notorious side reaction for electron-deficient, ortho-substituted boronic acids[3],[5].
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The Ortho-Formyl Group: Positioning an aldehyde adjacent to the boronate ester enables tandem "coupling-condensation" cascades. Once the Suzuki-Miyaura coupling forms a biaryl axis, the aldehyde is perfectly positioned in 3D space to react with nucleophiles (e.g., amines, hydrazines) on the newly attached aryl ring, driving spontaneous cyclization,[6].
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The 3,4-Dichloro Substitution: Halogens exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the intermediate hydroxyboronate complex during transmetalation, accelerating the cross-coupling cycle. Furthermore, in medicinal chemistry, the 3,4-dichloro motif is a privileged pharmacophore that enhances lipophilicity and metabolic stability.
Quantitative Physicochemical Data
Table 1: Structural and physical properties of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester[1],[7],[2].
| Property | Value |
| Chemical Name | 3,4-Dichloro-2-formylphenylboronic acid pinacol ester |
| IUPAC Name | 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| CAS Registry Number | 2121514-14-3 |
| Molecular Formula | C13H15BCl2O3 |
| Molecular Weight | 300.97 g/mol |
| Purity Standard | ≥95% - 98% (Typical commercial specification) |
| Appearance | White to off-white solid powder |
| Storage Conditions | 2-8°C (Refrigerated), protect from ambient moisture and light |
Mechanistic Paradigms: The Reactivity Profile
The Suzuki-Miyaura Catalytic Cycle
The primary application of this compound is as an organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction[4]. The catalytic cycle relies on the generation of a reactive palladium(0) species, which undergoes oxidative addition with an aryl halide. The critical step for our specific building block is transmetalation . The pinacol ester must first be activated by an aqueous base (typically K2CO3 or Na2CO3) to form a tetracoordinate boronate anion. The electron-withdrawing 3,4-dichloro groups facilitate this activation by increasing the electrophilicity of the boron atom.
Fig 1: Suzuki-Miyaura catalytic cycle utilizing the 3,4-dichloro-2-formylphenylboronic ester.
Tandem Cyclization Strategies
Once the biaryl axis is established, the ortho-formyl group becomes a powerful handle for heterocycle synthesis. By reacting the boronate ester with an ortho-substituted aryl halide (e.g., 2-bromoaniline), the resulting biaryl intermediate contains an amine and an aldehyde in close spatial proximity. This setup spontaneously drives an intramolecular condensation (or aza-Wittig reaction if an azide is used) to yield polycyclic scaffolds like phenanthridines or isoquinolines,[6].
Fig 2: Tandem cross-coupling and cyclization workflow for polycyclic heterocycle synthesis.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to verify mechanistic progression before committing to downstream workups.
Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Synthesize a functionalized 3,4-dichloro-[1,1'-biphenyl]-2-carbaldehyde derivative.
Reagents:
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3,4-Dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)
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Aryl bromide (1.0 equiv, 1.0 mmol)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
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K₂CO₃ (2.5 equiv, 2.5 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
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Degassing (Critical Step): Charge a Schlenk flask with the aryl bromide and the boronate ester. Add the 1,4-dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.
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Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive flow of Argon. Seal the flask and heat to 90°C.
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Self-Validation Checkpoint (2 Hours): Aliquot 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter. Analyze via LC-MS.
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Expected Outcome: You should observe >90% consumption of the aryl bromide. The mass spectrum should display the [M+H]+ ion corresponding to the cross-coupled biaryl aldehyde. If unreacted boronate persists alongside the aryl halide, verify the pH of the aqueous layer; transmetalation strictly requires the formation of the basic hydroxyboronate complex.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product.
Protocol 2: One-Pot Tandem Suzuki-Condensation for Phenanthridine Synthesis
Objective: Exploit the ortho-formyl group to synthesize a rigid polycyclic heterocycle in a single operation,[6].
Reagents:
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3,4-Dichloro-2-formylphenylboronic acid pinacol ester (1.0 equiv)
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2-Bromoaniline derivative (1.0 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: Toluene / Ethanol (1:1 v/v)
Step-by-Step Procedure:
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Combine the boronate ester, 2-bromoaniline, and Pd(PPh₃)₄ in a microwave-safe vial.
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Add the Toluene/Ethanol mixture, followed by the aqueous Na₂CO₃.
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Seal the vial and irradiate in a microwave reactor at 110°C for 45 minutes. Causality: Microwave irradiation provides rapid, uniform heating that accelerates both the cross-coupling and the subsequent thermodynamic dehydration/cyclization of the intermediate imine.
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Self-Validation Checkpoint: TLC analysis (UV 254 nm) should show the complete disappearance of the highly fluorescent 2-bromoaniline and the emergence of a new, highly conjugated UV-active spot corresponding to the phenanthridine core.
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Extract with CH₂Cl₂, dry, and purify via recrystallization or chromatography.
Analytical Characterization & Quality Control (QC)
When sourcing or synthesizing 3,4-dichloro-2-formylphenylboronic acid pinacol ester, rigorous QC is mandatory to ensure the integrity of the formyl group and the boronate ester[8].
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¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the aldehyde proton, which will appear as a sharp singlet far downfield (typically around δ 10.0 - 10.5 ppm). The pinacol methyl groups will present as a strong, integrated 12H singlet near δ 1.35 ppm. The aromatic protons (H-5 and H-6) will appear as a pair of doublets (if coupling is resolved) in the δ 7.2 - 7.8 ppm range.
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¹¹B NMR (128 MHz, CDCl₃): A broad singlet around δ 30-33 ppm is characteristic of a tricoordinate boronate ester. If the peak shifts upfield toward δ 10-15 ppm, it indicates unwanted hydrolysis to the boronic acid or formation of a tetracoordinate boronate complex.
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LC-MS (ESI+): While boronate esters can sometimes fragment in the source, careful ionization should yield the[M+H]+ peak at m/z ~301.0. The characteristic isotopic distribution of two chlorine atoms (a 9:6:1 ratio for the M : M+2 : M+4 peaks) serves as a definitive fingerprint for the 3,4-dichloro motif.
References
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[1] ChemBK. 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde / 3,4-Dichloro-2-formylphenylboronic acid pinacol ester. Available at:[Link]
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[2] Doron Scientific. 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2121514-14-3). Available at: [Link]
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Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Chimia. Available at: [Link]
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[3] Luthy M, Darmency V, Renaud P. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Synlett / PMC - NIH. Available at:[Link]
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[6] Suzuki-aza-Wittig, Suzuki-condensation and aza-Wittig-electrocyclic ring-closure tandem reactions. Arkivoc (Arkat USA). Available at:[Link]
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[8] Dynamic Formation of Imidazolidino Boronate Enables Design of Cysteine-Responsive Peptides. Organic Letters - ACS Publications. Available at:[Link]
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[5] Recent Developments in the Chemistry of Boron Heterocycles. Chemical Reviews / AA Blocks. Available at:[Link]
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